2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

Catalog No.
S15942483
CAS No.
M.F
C12H14ClN3O
M. Wt
251.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetami...

Product Name

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

IUPAC Name

2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)

InChI Key

AEJNMXLOSJCAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its molecular formula is C15H16ClN3OC_{15}H_{16}ClN_{3}O and it has a molecular weight of approximately 293.76 g/mol. The compound features a unique structure characterized by an indole ring substituted with a chlorine atom at the 6-position and an acetamide functional group linked to an aminoethyl side chain. This specific arrangement contributes to its potential biological activity and reactivity in various

, including:

  • Oxidation: The indole moiety can be oxidized to form oxindole derivatives under appropriate conditions.
  • Reduction: Reduction reactions can modify the acetamide linkage or remove the chlorine atom.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of derivatives.

These reactions are significant for further functionalization and exploration of the compound's properties in medicinal chemistry.

Indole derivatives, including 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide, exhibit a broad spectrum of biological activities. Research indicates that this compound may interact with various biological pathways, potentially influencing cellular processes such as apoptosis and cell cycle regulation. The presence of the indole structure is known to confer affinity for multiple receptors, making it a candidate for therapeutic applications in areas like oncology and neuropharmacology.

The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 6-chloroindole and 2-aminoethylamine.
  • Formation of Acetamide Linkage: The 6-chloroindole is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an acyl chloride.
  • Coupling Reaction: This acyl chloride is then coupled with 2-aminoethylamine under basic conditions to yield the final product.

This method allows for the efficient formation of the desired compound while maintaining high yields and purity.

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its structural similarity to bioactive indoles.
  • Biological Studies: Used to investigate its effects on various biological targets, contributing to the understanding of indole chemistry in pharmacology.
  • Chemical Biology: Acts as a tool compound for studying interactions between indole derivatives and biomolecules.

Studies on the interactions of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide with biological targets reveal its potential as a modulator of protein activity. The indole moieties facilitate π-π stacking interactions and hydrogen bonding with target proteins, which may alter their functional dynamics. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide:

Compound NameStructural FeaturesDifferences
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamideLacks chlorine substitutionMay exhibit different biological activity
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamideContains bromine instead of chlorineInfluences reactivity and interactions
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-3-yl)acetamideSubstitution at different position on indole ringAlters properties and potential applications

Uniqueness

The uniqueness of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide lies in its specific substitution pattern, particularly the chlorine atom at the 6-position of one indole ring. This feature significantly influences both its chemical reactivity and biological interactions, setting it apart from other similar compounds. Its potential therapeutic applications are further enhanced by its capacity to engage in diverse

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

251.0825398 g/mol

Monoisotopic Mass

251.0825398 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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